2-chloro-1-(1,2-dimethyl-1H-indol-3-yl)ethanone
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Overview
Description
2-chloro-1-(1,2-dimethyl-1H-indol-3-yl)ethanone is a chemical compound that belongs to the indole family. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 2-chloro-1-(1,2-dimethyl-1H-indol-3-yl)ethanone can be achieved through a multi-step process:
Starting Material: The synthesis begins with 1,2-dimethyl-1H-indol-3-one.
Acylation: The indole derivative undergoes acylation with dimethylaminoacetic anhydride to form 1-(1,2-dimethyl-1H-indol-3-yl)ethanone.
Chlorination: The final step involves the chlorination of the ethanone derivative using chloroacetic acid to yield this compound.
Chemical Reactions Analysis
2-chloro-1-(1,2-dimethyl-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to yield alcohols.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-chloro-1-(1,2-dimethyl-1H-indol-3-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer and microbial infections.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex indole derivatives.
Biological Studies: It is employed in studies investigating the biological activities of indole derivatives, including their antiviral, anti-inflammatory, and anticancer properties
Mechanism of Action
The mechanism of action of 2-chloro-1-(1,2-dimethyl-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, indole derivatives are known to inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The exact pathways and targets depend on the specific derivative and its structural modifications .
Comparison with Similar Compounds
2-chloro-1-(1,2-dimethyl-1H-indol-3-yl)ethanone can be compared with other indole derivatives such as:
1-(1,2-dimethyl-1H-indol-3-yl)ethanone: Lacks the chlorine atom, leading to different reactivity and biological activity.
2-chloro-1-(1H-indol-3-yl)ethanone: Similar structure but without the methyl groups, affecting its steric and electronic properties.
1-(1H-indol-3-yl)ethanone: A simpler indole derivative used in various synthetic applications.
Properties
IUPAC Name |
2-chloro-1-(1,2-dimethylindol-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c1-8-12(11(15)7-13)9-5-3-4-6-10(9)14(8)2/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIGNCLGVJKROZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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